Azocarmine B

Übersicht

Beschreibung

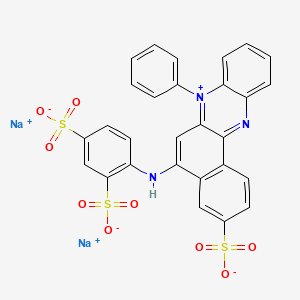

Azocarmine B, also known as Acid Red 103, is a chemical compound used for microscopy . Its empirical formula is C28H17N3Na2O9S3 and it has a molecular weight of 681.62 .

Physical and Chemical Properties Analysis

This compound is a brown powder with an absorbance peak at 220 nm . It has a molecular weight of 681.63 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

1. Application in Nitric Oxide Sensors

Azocarmine B (ACB) has been employed in the development of a novel electrochemical nitric oxide sensor. This sensor, based on water-soluble multiwalled nanotubes (MWNTs) and polythis compound (PACB) nanofilm electrode, exhibits excellent electrocatalytic activity towards the oxidation of nitric oxide. It has been demonstrated to have good stability, reproducibility, high sensitivity, and selectivity, effectively monitoring nitric oxide released from rat liver cells (Zheng, Hu, Peng, Yue, & Hu, 2008).

2. In Light Scattering Spectrometry

ACB has been used in resonance light scattering spectrometry for the determination of Gentamycin Sulfate. This application leverages the enhanced resonance light scattering signal upon the interaction of ACB with Gentamycin Sulfate to form an association complex (Zeng-kui, 2012).

3. Interaction with Serum Proteins

The interaction of ACB with serum proteins, particularly in paper electrophoresis, has been studied to understand the quantitative problems associated with dye uptake by proteins. This research is significant for the quantitative evaluation of electrophoretic patterns (Scardi & Bonavita, 1959).

4. Langmuir Aggregation Studies

Research on the interaction of ACB with cetyl trimethylammonium bromide (CTAB) has led to insights into the Langmuir monolayer adsorption and the formation of electrostatic micellar aggregates. This study provides important implications for the adsorption constants and stability of such complexes (Gao & Yang, 2002).

5. Removal of Anionic Dyes from Aqueous Solutions

ACB has been utilized in studies to demonstrate the removal of anionic dyes from aqueous solutions using pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres. This application is crucial for environmental remediation and wastewater treatment (Constantin et al., 2013).

6. Speciation Analysis of Dissolved Copper in Wastewater

ACB has been applied in the speciation analysis of dissolved copper in wastewater. This application leverages the light-absorption ratio variation technique combined with continuous flow analysis, contributing to environmental monitoring and analysis (Wang, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

A study has been conducted on the heterogeneous UV-Fenton photodegradation of Azocarmine B . This work aimed at maintaining Fe (III) in soluble form at circumneutral pH and separating it from the treated effluent by using the heterogeneous catalyst of Fe (III)–ethylenediaminetetraacetate complex ( [FeEDTA] −) intercalated layered double hydroxides (LDHs) in the UV-Fenton process for the degradation of this compound . This could be a potential future direction for the use of this compound.

Eigenschaften

IUPAC Name |

disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O9S3.2Na/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17;;/h1-16H,(H3,32,33,34,35,36,37,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKHGYGBYOUFGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17N3Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948204 | |

| Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25360-72-9 | |

| Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen 5-[(2,4-disulphonatophenyl)amino]-7-phenylsulphonatobenzo[a]phenazinium, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

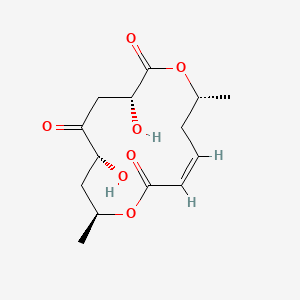

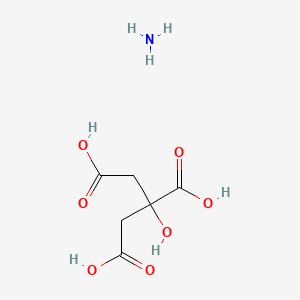

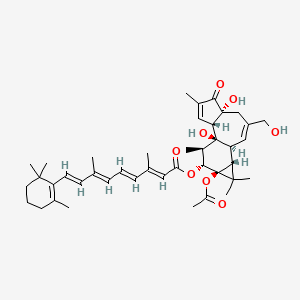

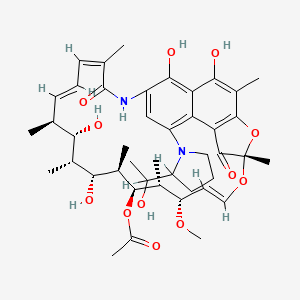

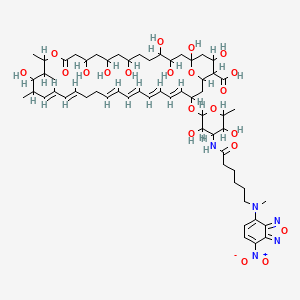

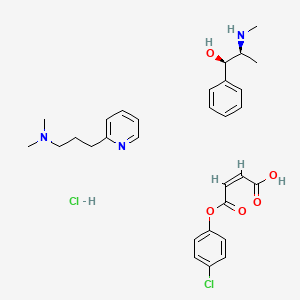

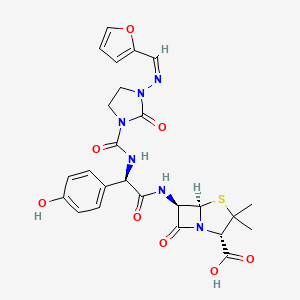

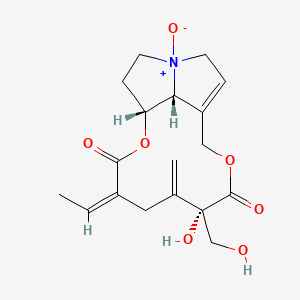

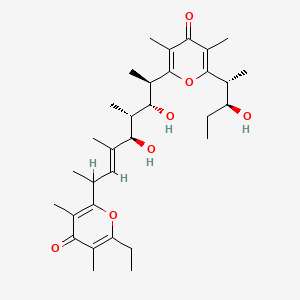

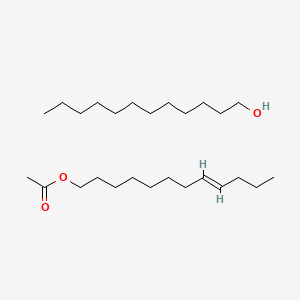

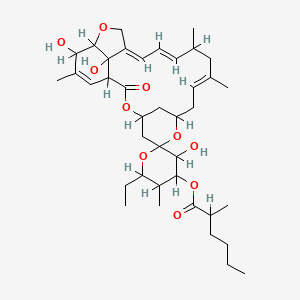

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)